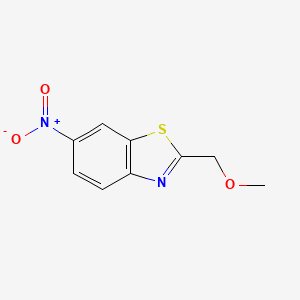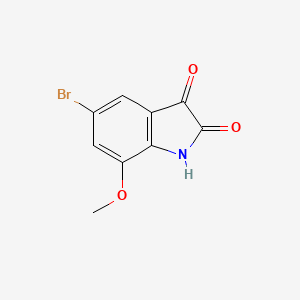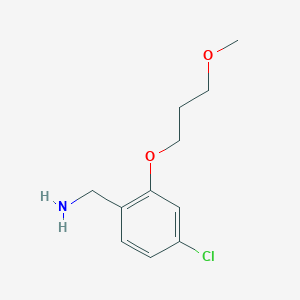
5-Ethenyl-2-(tetrazol-1-yl)pyridine
概要
説明
5-Ethenyl-2-(tetrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-vinylpyridine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Ethenyl-2-(tetrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole or pyridine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole ring.
科学的研究の応用
5-Ethenyl-2-(tetrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry:
作用機序
The mechanism of action of 5-Ethenyl-2-(tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the binding.
類似化合物との比較
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the ethenyl group.
2-(1H-Tetrazol-5-yl)thieno[2,3-b]pyridine: Contains a thieno ring instead of a pyridine ring.
5-(1H-Tetrazol-5-yl)isophthalic acid: Contains an isophthalic acid moiety instead of a pyridine ring.
Uniqueness
5-Ethenyl-2-(tetrazol-1-yl)pyridine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking
特性
分子式 |
C8H7N5 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
5-ethenyl-2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2 |
InChIキー |
IJYKNWNBJDYCRK-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CN=C(C=C1)N2C=NN=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)


![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)

![1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)

